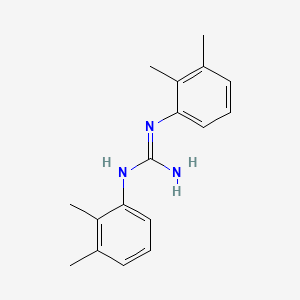
N,N'-Bis(dimethylphenyl)guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Bis(dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various biological and chemical applications. This compound is particularly notable for its use in the rubber industry as an accelerator in the vulcanization process.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(dimethylphenyl)guanidine typically involves the reaction of aniline derivatives with cyanamides or thioureas. One common method is the reaction of N,N’-bis-tert-butoxycarbonylthiourea with aromatic amines in the presence of a base such as triethylamine and a catalyst like mercury(II) chloride in dichloromethane. The reaction proceeds through the formation of an intermediate, which is then deprotected to yield the desired guanidine compound .
Industrial Production Methods
Industrial production of N,N’-Bis(dimethylphenyl)guanidine often employs a one-pot synthesis approach. This method involves the reaction of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines, which are then converted to the final product. This approach is advantageous due to its mild reaction conditions and high yields .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Bis(dimethylphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding guanidine oxides.
Reduction: It can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Guanidine oxides.
Reduction: Aromatic amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(dimethylphenyl)guanidine has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in the preparation of other guanidine derivatives.
Biology: Investigated for its potential as a DNA minor groove binder and kinase inhibitor.
Medicine: Explored for its potential therapeutic applications, including as an α2-noradrenaline receptor antagonist.
Industry: Widely used in the rubber industry as an accelerator in the vulcanization process.
Wirkmechanismus
The mechanism of action of N,N’-Bis(dimethylphenyl)guanidine involves its ability to form stable complexes with various substrates. In biological systems, it can interact with nucleic acids and proteins, influencing their structure and function. The compound’s high basicity allows it to act as a proton acceptor, facilitating various biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Diphenylguanidine: Another guanidine derivative used in the rubber industry.
N,N’-Diisopropylguanidine: Known for its use in organic synthesis as a strong base.
N,N’-Dicyclohexylguanidine: Used as a catalyst in polymerization reactions.
Uniqueness
N,N’-Bis(dimethylphenyl)guanidine is unique due to its specific structure, which imparts distinct properties such as high thermal stability and reactivity. Its ability to act as both a nucleophile and an electrophile makes it versatile in various chemical reactions, setting it apart from other guanidine derivatives .
Eigenschaften
CAS-Nummer |
75535-12-5 |
|---|---|
Molekularformel |
C17H21N3 |
Molekulargewicht |
267.37 g/mol |
IUPAC-Name |
1,2-bis(2,3-dimethylphenyl)guanidine |
InChI |
InChI=1S/C17H21N3/c1-11-7-5-9-15(13(11)3)19-17(18)20-16-10-6-8-12(2)14(16)4/h5-10H,1-4H3,(H3,18,19,20) |
InChI-Schlüssel |
SQDYIZWEQGMDFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)NC(=NC2=CC=CC(=C2C)C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


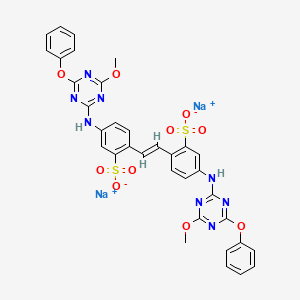
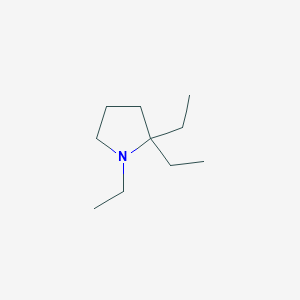
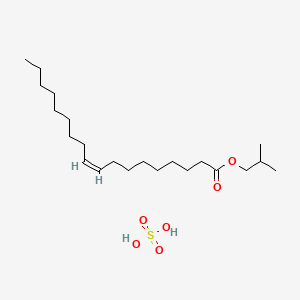
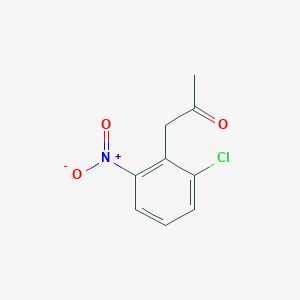
![1-(Azepan-1-ylmethylamino)-3-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)propan-2-ol](/img/structure/B14156357.png)
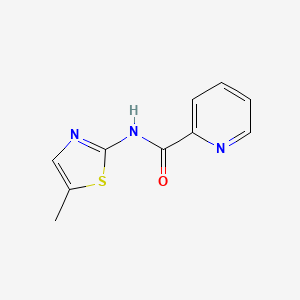
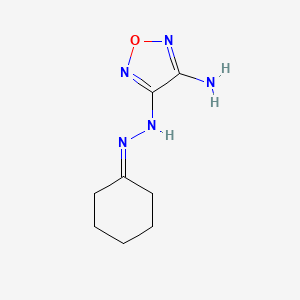

![4-[5-[(E)-2-carboxy-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethenyl]furan-2-yl]benzoic acid](/img/structure/B14156381.png)
![3-[(2-Methylpropyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile](/img/structure/B14156391.png)
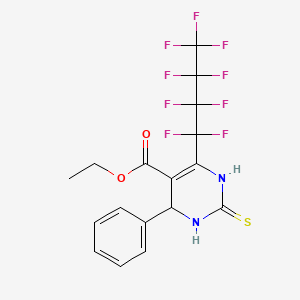
![2,3-Dimethyl-1-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]pyridinium](/img/structure/B14156406.png)
![methyl 3-{[(4-chloro-6-methoxypyrimidin-2-yl)carbamoyl]sulfamoyl}-1-methyl-1H-indole-2-carboxylate](/img/structure/B14156419.png)

